2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate
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Description
2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Enantioselective Sensing
1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, synthesized from 3-tert-butylaniline and 2-chlorobenzoic acid, demonstrates potential in the enantioselective sensing of chiral amino alcohols through a fluorescence ligand displacement assay. This approach enables accurate measurements of the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations, showcasing the application in analytical chemistry for chiral compound analysis (Shuanglong Liu et al., 2008).
Structural Analysis
The structural analysis of 2-Amino-5-methylpyridinium 3-chlorobenzoate reveals a nearly planar configuration with a dihedral angle of 2.44° between the benzene ring and the carboxylate group. In the crystal, the cation and anion form a planar ion pair, connected through N—H⋯O and C—H⋯O hydrogen bonds, creating a two-dimensional network. This insight contributes to the understanding of molecular structures and interactions in solid-state chemistry (K. Thanigaimani et al., 2012).
Antimicrobial Activity
The study on mononuclear metal complexes of organic carboxylic acid derivatives, including those related to 2-chlorobenzoic acid, indicates significant antimicrobial activity. These complexes, characterized by spectroscopic and thermal analysis methods, highlight the potential for developing new antimicrobial agents based on metal-organic frameworks (Z. A. El–Wahab, 2007).
Antioxidant and Antimicrobial Properties
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate showcases antioxidant and antimicrobial activities, underlined by its synthesis through Knoevenagel condensation and structure validation via X-ray diffraction. This research illustrates the compound's utility in pharmaceutical applications, emphasizing the importance of structural analysis in drug development (A. D. Kumar et al., 2016).
Material Science and Photonic Devices
In material science, amino acid self-assembled monolayers are employed to modify interfaces in the fabrication of light-emitting diodes based on organic-inorganic halide perovskites. This technique, which results in improved surface coverage and reduced defect density of perovskite films, underlines the role of molecular engineering in enhancing the performance of photonic devices (Nana Wang et al., 2016).
properties
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c17-12-5-3-4-11(8-12)9-19-15(20)10-22-16(21)13-6-1-2-7-14(13)18/h1-8H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUWMKJOWFMOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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